Tert-butyl 3-phenylpiperidine-1-carboxylate

Boc deprotection piperidine synthesis protecting group stability

Tert-butyl 3-phenylpiperidine-1-carboxylate (CAS 1056971-32-4) is a strategic N-Boc-protected 3-phenylpiperidine building block designed for high-efficiency medicinal chemistry. Its unique structure delivers a quantifiable advantage: a 90% deprotection yield under standard acidic conditions, a 19-percentage-point improvement over dihydropiperidine analogs, ensuring cost-effective, quantitative amine liberation at the final synthetic step. Procure this intermediate to leverage proven synthetic pathways in PI3Kβ inhibition (with derivatives showing IC50 of 5 nM) and in niraparib-analog PARP inhibitor development as per patent CN108203404A. The scaffold further enables asymmetric synthesis achieving >98% enantiomeric excess for stereochemically complex neurokinin receptor antagonists. This is the definitive choice for kilo-lab and pilot-scale campaigns demanding exacting structural fidelity and reaction efficiency.

Molecular Formula C16H23NO2
Molecular Weight 261.365
CAS No. 1056971-32-4
Cat. No. B2597213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-phenylpiperidine-1-carboxylate
CAS1056971-32-4
Molecular FormulaC16H23NO2
Molecular Weight261.365
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3
InChIKeyUASWAQXJHNSVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-phenylpiperidine-1-carboxylate (CAS: 1056971-32-4): Core Structural Identity and Functional Classification


Tert-butyl 3-phenylpiperidine-1-carboxylate (CAS: 1056971-32-4) is a piperidinecarboxylate derivative featuring a 3-phenyl substituted piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen [1]. The compound has a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol [1]. This protected amine serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the Boc group enables controlled reactivity and selective deprotection under mild acidic conditions .

Why Tert-butyl 3-phenylpiperidine-1-carboxylate Cannot Be Interchanged with Unprotected or Differently Substituted Piperidine Analogs


Substitution of tert-butyl 3-phenylpiperidine-1-carboxylate with structurally related piperidine derivatives without rigorous validation is scientifically unsound. The Boc protecting group on the piperidine nitrogen confers specific stability and reactivity profiles that are absent in unprotected 3-phenylpiperidine free bases or hydrochloride salts [1]. While 3-phenylpiperidine itself (CAS: 3973-62-4, free base) or its hydrochloride salt (CAS: 19314-49-5) may appear superficially similar, the absence of the Boc group renders these compounds susceptible to unwanted side reactions during multi-step synthetic sequences [1]. Conversely, replacement with 4-phenylpiperidine regioisomers or N-alkylated analogs introduces different steric and electronic parameters that alter binding orientation and biological activity [2]. The 3-position phenyl substituent, combined with N-Boc protection, creates a unique reactivity profile that cannot be assumed for any close analog without explicit experimental validation.

Quantitative Differentiation Evidence for Tert-butyl 3-phenylpiperidine-1-carboxylate Relative to Comparators


Boc Deprotection Yield Benchmarking: Quantified Stability Advantage Over Structural Analogs

Tert-butyl 3-phenylpiperidine-1-carboxylate demonstrates a Boc deprotection yield of 90% under standard trifluoroacetic acid (TFA) conditions, exceeding the 71% yield observed for a close 5,6-dihydro analog under identical reaction parameters [1]. This 19-percentage-point yield differential directly impacts downstream product recovery and overall synthetic efficiency.

Boc deprotection piperidine synthesis protecting group stability

PI3Kβ Inhibitor Synthetic Utility: Demonstrated Pathway to Potent Cellular Activity

Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of potent PI3Kβ inhibitors. A derivative containing the 3-phenylpiperidine core demonstrates an IC50 of 5 nM against PI3Kβ in human PC3 cells, measured via AKT phosphorylation reduction [1]. This cellular potency establishes a direct functional value proposition for procurement of this building block for kinase inhibitor discovery programs.

PI3Kβ inhibition cancer research kinase inhibitor

Enantioselective Synthesis Compatibility: Pathway to High Optical Purity Intermediates

The Boc-protected 3-phenylpiperidine scaffold is compatible with Jacobsen‘s hydrolytic kinetic resolution methodology, enabling the synthesis of tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate with greater than 98% enantiomeric excess and an overall yield of 10.25% [1]. This demonstrates that the Boc-protected framework tolerates asymmetric catalytic conditions while maintaining stereochemical integrity.

enantioselective synthesis chiral resolution NK1 antagonist

Niraparib Intermediate Pathway: Industrial-Relevant Synthetic Utility

Tert-butyl 3-phenylpiperidine-1-carboxylate is positioned within the synthetic pathway of niraparib (MK-4827), an FDA-approved PARP inhibitor for cancer therapy [1]. Patent documentation CN108203404A describes the conversion of (S)-3-phenylpiperidine to Boc-protected derivatives as a simple chemical transformation step in the niraparib side-chain synthesis [1]. This establishes a direct connection to a clinically validated drug target and its associated supply chain.

niraparib synthesis PARP inhibitor pharmaceutical intermediate

Validated Application Scenarios for Tert-butyl 3-phenylpiperidine-1-carboxylate in Scientific Research and Industrial Development


PI3Kβ Inhibitor Discovery and Lead Optimization Programs

Tert-butyl 3-phenylpiperidine-1-carboxylate is optimally deployed as a core building block in medicinal chemistry campaigns targeting PI3Kβ inhibition. As demonstrated by derivative compounds containing the 3-phenylpiperidine scaffold, this intermediate enables access to chemical matter exhibiting single-digit nanomolar cellular activity (IC50 = 5 nM against PI3Kβ in human PC3 cells) [1]. Procurement for kinase inhibitor programs is validated by this established structure-activity relationship and the demonstrated pathway to potent cellular activity [1].

Chiral Pharmaceutical Intermediate Synthesis Requiring High Enantiomeric Purity

The Boc-protected 3-phenylpiperidine framework has been successfully employed in asymmetric synthesis sequences achieving greater than 98% enantiomeric excess, as documented in the preparation of (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate derivatives via Jacobsen's hydrolytic kinetic resolution [2]. This application scenario is particularly relevant for programs developing stereochemically defined piperidine-based drug candidates, including neurokinin receptor antagonists, where optical purity directly impacts pharmacological activity and regulatory compliance [2].

Multi-Step Synthetic Sequences Requiring Nitrogen Protection with High Deprotection Yield

Tert-butyl 3-phenylpiperidine-1-carboxylate is best utilized in synthetic routes where the piperidine nitrogen must remain protected through multiple transformations prior to final deprotection. Direct comparative data demonstrate that this Boc-protected scaffold achieves a 90% deprotection yield under standard acidic conditions (CF3COOH in CH2Cl2), representing a 19-percentage-point advantage over structurally related 5,6-dihydropiperidine analogs under identical conditions [3]. This yield differential directly impacts overall synthetic efficiency and cost structure, making this compound the preferred choice for routes requiring quantitative amine liberation at the penultimate or final step [3].

PARP Inhibitor Development and Niraparib-Related Synthetic Pathway Studies

Tert-butyl 3-phenylpiperidine-1-carboxylate is directly relevant to niraparib analog development and PARP inhibitor research programs. Patent CN108203404A explicitly documents the conversion of 3-phenylpiperidine derivatives to Boc-protected intermediates as a key step in niraparib side-chain synthesis [4]. This validated pathway integration supports procurement for any program developing piperidine-containing PARP inhibitors or exploring structure-activity relationships around the niraparib pharmacophore, providing documented synthetic precedent and reduced development risk [4].

Quote Request

Request a Quote for Tert-butyl 3-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.